molecular formula C5H9N5O15 B13754155 1,3-Dinitrooxypropan-2-yl nitrate;2-nitrooxyethyl nitrate CAS No. 53569-64-5

1,3-Dinitrooxypropan-2-yl nitrate;2-nitrooxyethyl nitrate

Cat. No.: B13754155
CAS No.: 53569-64-5
M. Wt: 379.15 g/mol
InChI Key: PGYHWEPLJIJQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate: is a heterocyclic organic compound with the molecular formula C5H9N5O15 and a molecular weight of 379.149 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and explosives. It is a volatile vasodilator that relieves angina pectoris by stimulating guanylate cyclase and lowering cytosolic calcium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate involves the nitration of glycerol or similar compounds under controlled conditions. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful temperature control to avoid decomposition and ensure the formation of the desired nitrate esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity. Safety measures are critical due to the explosive nature of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate involves the release of nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other nitrate-based vasodilators .

Comparison with Similar Compounds

Uniqueness: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. This makes it suitable for both pharmaceutical and industrial applications .

Properties

CAS No.

53569-64-5

Molecular Formula

C5H9N5O15

Molecular Weight

379.15 g/mol

IUPAC Name

1,3-dinitrooxypropan-2-yl nitrate;2-nitrooxyethyl nitrate

InChI

InChI=1S/C3H5N3O9.C2H4N2O6/c7-4(8)13-1-3(15-6(11)12)2-14-5(9)10;5-3(6)9-1-2-10-4(7)8/h3H,1-2H2;1-2H2

InChI Key

PGYHWEPLJIJQOO-UHFFFAOYSA-N

Canonical SMILES

C(CO[N+](=O)[O-])O[N+](=O)[O-].C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.